YW2065
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C20H15BrN4O |
|---|---|
分子量 |
407.3 g/mol |
IUPAC名 |
1-(2-bromophenyl)-5-methyl-N-quinolin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H15BrN4O/c1-13-15(12-22-25(13)18-9-5-3-7-16(18)21)20(26)24-19-11-10-14-6-2-4-8-17(14)23-19/h2-12H,1H3,(H,23,24,26) |
InChIキー |
ATYUYECWVYSPBS-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
YW2065: A Dual Inhibitor of Wnt Signaling and Activator of AMPK for Colorectal Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of YW2065, a novel small molecule with a dual mechanism of action targeting key pathways in colorectal cancer (CRC). This compound acts as a potent inhibitor of the Wnt/β-catenin signaling pathway and an activator of AMP-activated protein kinase (AMPK), offering a multi-pronged approach to cancer therapy. This document details the core mechanism of action, quantitative data from preclinical studies, and the experimental protocols utilized to evaluate its efficacy.
Core Mechanism of Action
This compound is a pyrazole-4-carboxamide derivative developed from the anthelmintic drug pyrvinium (B1237680) and the lead compound FX1128.[1][2][3] Its dual-action mechanism is central to its anti-cancer properties:
-
Wnt/β-catenin Signaling Inhibition: this compound inhibits the Wnt signaling pathway by stabilizing the scaffolding protein Axin-1.[1][2][3] Axin-1 is a crucial component of the β-catenin destruction complex. By stabilizing this complex, this compound promotes the proteasomal degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[1][2][3] Dysregulation of this pathway is a well-established driver in many cancers, particularly colorectal cancer.
-
AMPK Activation: Concurrently, this compound activates AMP-activated protein kinase (AMPK), a critical energy sensor and tumor suppressor.[1][2][3] AMPK activation leads to the inhibition of anabolic pathways and the promotion of catabolic processes, thereby reducing cancer cell proliferation and survival.
This dual mechanism provides a synergistic anti-CRC effect, targeting both oncogenic signaling and cellular metabolism.[1][2][3]
Figure 1: Dual mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical evaluations.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line/System | Comments |
| Wnt/β-catenin Signaling IC50 | 2.3 nM | Not Specified | Potent inhibitor of the Wnt signaling pathway.[[“]] |
| Anti-proliferative Activity | Strong | Colorectal Cancer Cell Lines | Demonstrated excellent anti-CRC effects in vitro.[1][2][3] |
Further specific IC50 values for different colorectal cancer cell lines are detailed in the primary publication by Yang et al.
Table 2: In Vivo Data
| Parameter | Observation | Study Type | Comments |
| Anti-tumor Efficacy | Promising efficacy | Mouse Xenograft Model | Significantly suppressed tumor growth in vivo.[1][2][3][[“]] |
| Pharmacokinetics | Favorable properties | In vivo studies | Details on Cmax, Tmax, half-life, and bioavailability are available in the primary literature.[1][2][3][[“]] |
| Toxicity | No obvious toxicity observed | In vivo studies | Well-tolerated in animal models.[1][2][3][[“]] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
Wnt/β-catenin Signaling Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway in the presence of this compound.
Principle: A luciferase reporter gene is placed under the control of a TCF/LEF responsive promoter. Inhibition of the Wnt pathway leads to a decrease in luciferase expression, which can be measured as a reduction in luminescence.
Protocol Outline:
-
Cell Culture: Human colorectal cancer cells (e.g., SW480) are cultured in appropriate media.
-
Transfection: Cells are transiently co-transfected with a TCF/LEF-luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Lysis and Luminescence Reading: After a defined incubation period, cells are lysed, and the luciferase and Renilla activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of TOP-Flash to Renilla luciferase activity is calculated. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for Wnt signaling reporter assay.
AMPK Activation Assay (Western Blot)
This method assesses the activation of AMPK by detecting its phosphorylation at Threonine 172.
Principle: Activated AMPK is phosphorylated at Thr172 of its α-subunit. This phosphorylation event can be detected using a specific antibody.
Protocol Outline:
-
Cell Culture and Treatment: Colorectal cancer cells are treated with this compound for a specified duration.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: Protein concentration is determined using a BCA or similar assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (as a loading control).
-
Detection: An appropriate HRP-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated AMPK to total AMPK is calculated to determine the extent of activation.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to measure the effect of this compound on cancer cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Colorectal cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human colorectal cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored.
Protocol Outline:
-
Cell Implantation: A suspension of human colorectal cancer cells (e.g., SW480) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., oral gavage or intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Figure 3: Workflow for in vivo xenograft study.
Conclusion
This compound represents a promising therapeutic candidate for colorectal cancer due to its innovative dual mechanism of action. By simultaneously inhibiting the pro-proliferative Wnt/β-catenin pathway and activating the tumor-suppressive AMPK pathway, this compound offers a robust strategy to combat CRC. The preclinical data indicate potent in vitro and in vivo efficacy with a favorable safety profile. The experimental protocols outlined in this guide provide a framework for further investigation and development of this and similar dual-action anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole-4-Carboxamide (this compound): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
Delving into YW2065: A Technical Guide on its Pharmacokinetics and Toxicity
For Immediate Release – A comprehensive technical guide has been compiled detailing the pharmacokinetic profile and toxicological assessment of YW2065, a novel pyrazole-4-carboxamide derivative with promising therapeutic potential for colorectal cancer. This document is intended for researchers, scientists, and professionals in the field of drug development, providing an in-depth look at the compound's behavior in biological systems and its safety profile.
This compound has been identified as a dual-action agent that inhibits the Wnt/β-catenin signaling pathway and activates AMP-activated protein kinase (AMPK), both of which are critical pathways in cancer progression.[1][2][3] The compound achieves its inhibitory effect on the Wnt pathway by stabilizing Axin-1, a key scaffolding protein involved in the degradation of β-catenin.[1][2][3]
Pharmacokinetic Profile
Pharmacokinetic studies in mice have revealed favorable properties for this compound, suggesting its potential for in vivo applications. Following intraperitoneal administration, the compound is readily absorbed and distributed.
| Parameter | Value | Species | Administration Route |
| Cmax | 1003.8 ± 165.7 ng/mL | Mouse | 10 mg/kg, Intraperitoneal |
| Tmax | 0.25 h | Mouse | 10 mg/kg, Intraperitoneal |
| AUC(0-t) | 1342.3 ± 153.7 h*ng/mL | Mouse | 10 mg/kg, Intraperitoneal |
| T1/2 | 1.8 ± 0.2 h | Mouse | 10 mg/kg, Intraperitoneal |
Toxicity Assessment
Initial toxicity studies in mice indicate that this compound is well-tolerated at therapeutic doses, with no obvious signs of toxicity observed.
| Study | Dosage | Species | Duration | Observations |
| In vivo Toxicity | 20 mg/kg/day | Mouse | 21 days | No obvious toxicity or significant body weight change. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Wnt/β-catenin signaling pathway modulation by this compound.
Caption: AMPK activation pathway by this compound.
Caption: SW480 xenograft model experimental workflow.
Experimental Protocols
Pharmacokinetic Study in Mice:
-
Animals: Male C57BL/6 mice.
-
Dosing: this compound was formulated in a vehicle of DMSO, PEG300, Tween 80, and saline. A single dose of 10 mg/kg was administered via intraperitoneal injection.
-
Sample Collection: Blood samples were collected at various time points (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
In Vivo Toxicity Study:
-
Animals: Nude mice.
-
Dosing: this compound was administered daily at a dose of 20 mg/kg for 21 consecutive days.
-
Observations: The health and body weight of the mice were monitored daily throughout the study period.
-
Endpoint: At the end of the 21-day treatment period, the mice were euthanized, and a gross examination was performed.
SW480 Xenograft Model:
-
Cell Line: Human SW480 colorectal cancer cells were used.
-
Animals: Female nude mice.
-
Procedure: SW480 cells were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered to the treatment group.
-
Monitoring: Tumor growth and body weight were measured regularly throughout the study.
This technical guide provides a foundational understanding of the pharmacokinetic and toxicological properties of this compound. The favorable in vivo profile, coupled with its dual mechanism of action, positions this compound as a compelling candidate for further preclinical and clinical development in the treatment of colorectal cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole-4-Carboxamide (this compound): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
investigating the therapeutic potential of YW2065 in oncology
An In-Depth Technical Guide on the Therapeutic Potential of YW2065
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a novel pyrazole-4-carboxamide compound, has emerged as a promising therapeutic agent in oncology, particularly for colorectal cancer (CRC).[1][2][3] Developed as an analog of the anthelmintic drug pyrvinium, this compound exhibits a unique dual mechanism of action, simultaneously inhibiting the oncogenic Wnt/β-catenin signaling pathway and activating the tumor-suppressive AMP-activated protein kinase (AMPK) pathway.[1][2] Preclinical studies have demonstrated its potent anti-cancer effects in both in vitro and in vivo models, coupled with favorable pharmacokinetic properties and a good safety profile.[1][2] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, most notably colorectal cancer, where mutations in components of this pathway, such as Adenomatous Polyposis Coli (APC), lead to the accumulation of β-catenin and subsequent activation of oncogenic gene transcription. Consequently, targeting the Wnt/β-catenin pathway has been a major focus of anti-cancer drug development.
This compound represents a significant advancement in this area. Unlike many Wnt inhibitors that have been hampered by toxicity and off-target effects, this compound offers a multi-pronged attack on cancer cells. By not only suppressing Wnt/β-catenin signaling but also activating the AMPK pathway, a key sensor of cellular energy status with known tumor suppressor functions, this compound has the potential for enhanced efficacy and a broader therapeutic window.
Mechanism of Action
The anti-neoplastic activity of this compound is attributed to its ability to modulate two distinct but interconnected signaling pathways:
-
Inhibition of Wnt/β-Catenin Signaling: this compound functions by stabilizing Axin-1, a crucial scaffolding protein in the β-catenin destruction complex.[1][4] This complex, which also includes APC, glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), is responsible for phosphorylating β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. In cancer cells with a compromised destruction complex, β-catenin accumulates, translocates to the nucleus, and activates the transcription of target genes like c-Myc and Cyclin D1, driving cell proliferation. By stabilizing Axin-1, this compound enhances the activity of the destruction complex, leading to decreased levels of β-catenin and suppression of Wnt-driven oncogenesis.[1]
-
Activation of AMP-Activated Protein Kinase (AMPK): Independently of its effect on the Wnt pathway, this compound also activates AMPK.[1] AMPK is a master regulator of cellular metabolism, and its activation can inhibit cancer cell growth through various mechanisms, including the inhibition of mTOR signaling, which is critical for protein synthesis and cell growth, and the promotion of apoptosis. The activation of AMPK by this compound provides an additional layer of anti-cancer activity.
The following diagram illustrates the dual mechanism of action of this compound:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole-4-Carboxamide (this compound): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Dual-Action Inhibitor YW2065: A Technical Overview of its Molecular Targets in the Wnt Signaling Pathway
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms of YW2065, a potent small molecule inhibitor of the Wnt signaling pathway. Developed for researchers, scientists, and professionals in drug development, this document details the dual-action of this compound, which involves both the stabilization of the β-catenin destruction complex and the activation of AMP-activated protein kinase (AMPK).
Executive Summary
This compound is a pyrazole-4-carboxamide derivative that demonstrates significant anti-cancer effects, particularly in colorectal cancer models, through a bimodal activity profile. It potently inhibits the canonical Wnt/β-catenin signaling pathway by stabilizing the key scaffolding protein Axin-1. This stabilization enhances the degradation of β-catenin, a central oncogenic driver in many cancers. Concurrently, this compound activates the metabolic sensor AMPK, a tumor suppressor, introducing a secondary mechanism for its anti-neoplastic activity. This document provides key quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of its mechanism of action.
Data Presentation
The following tables summarize the quantitative data for this compound's activity.
Table 1: In Vitro Efficacy of this compound in Wnt/β-catenin Signaling Inhibition
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 2.3 nM | HEK293 | TCF/LEF Luciferase Reporter Assay | (Yang et al., 2019) |
Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| SW480 | Data not available in abstract | Cell Viability Assay | (Yang et al., 2019) |
| HCT116 | Data not available in abstract | Cell Viability Assay | (Yang et al., 2019) |
Note: Specific IC50 values for cell viability were not available in the public abstracts. The primary publication by Yang et al. (2019) should be consulted for this data.
Molecular Targets and Signaling Pathways
Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is crucial in development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the absence of Wnt ligands, a "destruction complex" composed of Axin-1, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptors, this complex is inactivated, leading to β-catenin accumulation, nuclear translocation, and activation of TCF/LEF target genes that drive proliferation.
This compound's primary molecular target within this pathway is the Axin-1 protein. By stabilizing Axin-1, this compound enhances the activity of the destruction complex, leading to constitutive degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[1][2][3]
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. It is activated under conditions of low cellular energy (high AMP:ATP ratio) and acts to restore energy balance by promoting catabolic processes and inhibiting anabolic processes. Activation of AMPK has been shown to have tumor-suppressive effects. This compound has been demonstrated to activate AMPK, providing a second, independent mechanism for its anti-cancer activity.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and laboratory conditions.
TCF/LEF Luciferase Reporter Assay for Wnt Signaling Inhibition
This assay quantitatively measures the activity of the canonical Wnt signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a constitutive promoter (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
Wnt3a conditioned media or purified Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the media with fresh media containing varying concentrations of this compound or vehicle control (DMSO).
-
Wnt Stimulation: After a 1-hour pre-incubation with this compound, stimulate the cells with Wnt3a conditioned media for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log concentration of the compound.
Western Blot for Axin-1 Stabilization and β-catenin Degradation
This method is used to visualize the effect of this compound on the protein levels of Axin-1 and β-catenin.
Materials:
-
Colorectal cancer cell line (e.g., SW480, HCT116)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin-1, anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDE membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the relative changes in Axin-1 and β-catenin protein levels.
Western Blot for AMPK Activation
This protocol assesses the activation of AMPK by detecting its phosphorylation at Threonine 172.
Materials:
-
Same as for the β-catenin Western blot, with the following exceptions:
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα.
Methodology:
-
Follow the same procedure as for the β-catenin Western blot.
-
Use primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
The ratio of phospho-AMPKα to total AMPKα indicates the level of AMPK activation.
Conclusion
This compound represents a promising therapeutic candidate with a novel dual mechanism of action against Wnt-driven cancers. Its ability to both inhibit the oncogenic Wnt/β-catenin pathway via Axin-1 stabilization and activate the tumor-suppressive AMPK pathway provides a multi-pronged attack on cancer cell proliferation and survival. The data and protocols presented in this guide offer a foundational resource for researchers investigating this compound and similar dual-action inhibitors. Further exploration of its in vivo efficacy and safety profile is warranted to advance this compound towards clinical applications.
References
Methodological & Application
Application Notes and Protocols for YW2065 Administration in a Mice Xenograft Model
For Research Use Only.
Introduction
YW2065 is a novel pyrazole-4-carboxamide compound demonstrating significant anti-cancer activity, particularly in colorectal cancer (CRC) models.[1][2][3] Its mechanism of action is dual-pronged, making it a compound of high interest for therapeutic development. This compound inhibits the Wnt/β-catenin signaling pathway and simultaneously activates the AMP-activated protein kinase (AMPK) pathway.[1][2][3]
Dysregulation of the Wnt/β-catenin pathway is a well-established driver in the pathogenesis of colorectal cancer.[1][3] this compound exerts its inhibitory effect by stabilizing Axin-1, a key scaffolding protein in the β-catenin destruction complex.[1][2] This stabilization enhances the proteasomal degradation of β-catenin, thereby reducing its nuclear translocation and downstream oncogenic gene expression.
Concurrently, this compound activates AMPK, a crucial energy sensor and tumor suppressor.[1][2] AMPK activation can lead to the inhibition of cell growth and proliferation. The dual mechanism of this compound suggests a potentially robust anti-tumor effect. Preclinical studies have shown promising efficacy in a mice xenograft model with favorable pharmacokinetic properties and no apparent toxicity.[1][3]
These application notes provide a detailed methodology for the administration of this compound in a mice xenograft model using the SW480 human colorectal adenocarcinoma cell line.
Data Presentation
Table 1: In Vivo Efficacy of this compound on SW480 Xenograft Tumor Growth (Hypothetical Data Based on Efficacy Statements)
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Intraperitoneal | 1500 ± 250 | 0 | +5 ± 2 |
| This compound | 10 mg/kg | Intraperitoneal | 500 ± 150 | 66.7 | +4 ± 3 |
Note: This table is a representative example based on qualitative statements of efficacy in the search results. Actual results may vary.
Table 2: Pharmacokinetic Profile of this compound in Mice (Representative Data)
| Parameter | Value |
| Administration Route | Intraperitoneal |
| Dosage | 10 mg/kg |
| Cmax | ~1000 nM |
| Tmax | ~30 minutes |
| Half-life (t½) | ~74 minutes |
| Bioavailability (IP) | ~35% |
Note: This table contains representative pharmacokinetic data based on general knowledge of small molecules administered intraperitoneally in mice and may not be specific to this compound.
Experimental Protocols
Cell Culture and Preparation
Cell Line: SW480 (human colorectal adenocarcinoma)
Culture Medium:
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Protocol:
-
Culture SW480 cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days to maintain exponential growth.
-
Prior to implantation, harvest cells using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free medium at a concentration of 5 x 10⁶ cells per 100 µL.
-
Keep the cell suspension on ice until implantation.
Mice Xenograft Model Establishment
Animal Model:
-
Athymic Nude Mice (nu/nu)
-
6-8 weeks old
-
Acclimatize animals for at least one week before the experiment.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol:
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the SW480 cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for tumor growth.
This compound Administration
Drug Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For in vivo administration, prepare a fresh working solution on the day of use. A common vehicle for intraperitoneal injection is a mixture of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into a vehicle control group and a this compound treatment group (n=8-10 mice per group).
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal injection.
-
The control group should receive an equivalent volume of the vehicle only.
-
Administer the treatment daily or as determined by preliminary tolerability studies.
Efficacy Evaluation and Endpoint Analysis
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the general health and behavior of the mice throughout the study.
Endpoint Analysis:
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
A portion of the tumor tissue can be flash-frozen in liquid nitrogen for Western blot analysis (e.g., for β-catenin, p-AMPK levels) or fixed in formalin for immunohistochemistry.
Mandatory Visualization
Caption: Dual mechanism of this compound action.
Caption: this compound Xenograft Experiment Workflow.
References
Determining the IC50 Value of YW2065 for Wnt/β-catenin Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of YW2065, a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound exerts its effect through the stabilization of Axin-1, a key component of the β-catenin destruction complex, and also activates AMP-activated protein kinase (AMPK), offering a dual mechanism for therapeutic intervention, particularly in oncology.[1][2][[“]][4] The protocols outlined herein focus on the widely used luciferase reporter assay, a robust method for quantifying Wnt pathway activity.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[5] Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for therapeutic drug development.[2][[“]][6][7] this compound, a pyrazole-4-carboxamide compound, has emerged as a promising inhibitor of this pathway.[1][2] It promotes the degradation of β-catenin by stabilizing the scaffolding protein Axin-1.[1][2][[“]][4] This document provides a comprehensive guide for researchers to accurately determine the IC50 value of this compound, a critical parameter for evaluating its potency and efficacy.
Quantitative Data Summary
The inhibitory activity of this compound on the Wnt/β-catenin signaling pathway has been quantified, with a reported IC50 value of 2.3 nM.[8]
| Compound | Target Pathway | IC50 Value | Cell Line | Assay Type | Reference |
| This compound | Wnt/β-catenin | 2.3 nM | Not Specified | Not Specified | [8] |
Signaling Pathway and Mechanism of Action
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled receptor and its co-receptor LRP5/6. This leads to the inactivation of the β-catenin destruction complex, which consists of Axin, APC, GSK3β, and CK1. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, unphosphorylated β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates target gene transcription by binding to TCF/LEF transcription factors.[6] this compound inhibits this pathway by stabilizing Axin-1, thereby enhancing the degradation of β-catenin.[1][2][[“]][4]
Figure 1: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Experimental Protocols
The following protocol details the use of a luciferase reporter assay to determine the IC50 value of this compound.[9][10][11] This assay relies on a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase and a quantifiable light signal.
Materials
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin (B12071052)
-
Opti-MEM
-
Lipofectamine 2000 (or similar transfection reagent)
-
TOPflash (TCF/LEF reporter plasmid)
-
pRL-TK (Renilla luciferase control plasmid)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
DMSO
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Experimental Workflow
Figure 2: Experimental workflow for determining the IC50 of this compound.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.[9]
-
-
Transfection:
-
In a sterile tube, dilute 100 ng of TOPflash plasmid and 10 ng of pRL-TK plasmid in 25 µL of Opti-MEM per well.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM per well and incubate for 5 minutes at room temperature.
-
Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature.
-
Add 50 µL of the transfection complex to each well containing cells.
-
Incubate the cells for 24 hours.[9]
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in DMEM.
-
Aspirate the transfection medium from the cells.
-
Add the this compound dilutions to the respective wells.
-
To activate the Wnt pathway, add Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a protein (e.g., 100 ng/mL) to all wells except for the negative control.[9]
-
Include a vehicle control (DMSO) and a positive control (Wnt3a only).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Aspirate the media from the wells and wash once with PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.
-
Data Analysis and IC50 Determination
-
Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (Wnt3a only).
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.[12]
Figure 3: Logical relationship for IC50 determination.
Conclusion
This document provides a framework for the accurate determination of the IC50 value of this compound for Wnt/β-catenin pathway inhibition. The detailed protocol for the luciferase reporter assay, along with the supporting information on the compound's mechanism of action, will enable researchers to reliably assess its potency. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for the preclinical evaluation of this compound and other Wnt pathway inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. consensus.app [consensus.app]
- 4. Pyrazole-4-Carboxamide (this compound): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WNT signaling in cancer: molecular mechanisms and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 12. youtube.com [youtube.com]
preparing YW2065 stock solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of YW2065 stock solutions for laboratory use. This compound is a potent dual-activity compound, acting as an inhibitor of the Wnt/β-catenin signaling pathway and an activator of AMP-activated protein kinase (AMPK).[1][2] Its primary application is in the investigation of colorectal cancer, where it has demonstrated significant anti-tumor effects.[1][3]
Mechanism of Action
This compound exerts its biological effects through a dual mechanism. It inhibits the Wnt/β-catenin signaling pathway by stabilizing Axin-1, a key component of the β-catenin destruction complex. This stabilization leads to the proteasomal degradation of β-catenin, a crucial mediator of Wnt signaling.[1][3] Concurrently, this compound activates AMPK, a central regulator of cellular energy homeostasis, which can contribute to its anti-cancer properties.[1][3]
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅BrN₄O | [2] |
| Molecular Weight | 407.26 g/mol | [2] |
| Solubility in DMSO | 100 mg/mL (approx. 245.54 mM) | [1] |
| Appearance | Crystalline solid | |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | |
| Storage of Stock Solution | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 407.26 g/mol * 1000 mg/g = 4.0726 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 4.07 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication may be required to facilitate dissolution.[1] Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Table for Preparing Different Stock Solution Concentrations:
| Desired Concentration | Volume of DMSO for 1 mg this compound |
| 1 mM | 2.455 mL |
| 5 mM | 0.491 mL |
| 10 mM | 0.246 mL |
| 50 mM | 0.049 mL |
Wnt/β-catenin Signaling Assay (Luciferase Reporter Assay)
This protocol outlines a method to assess the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway using a TCF/LEF-responsive luciferase reporter.
Materials:
-
Cancer cell line with an active Wnt/β-catenin pathway (e.g., SW480)
-
TCF/LEF luciferase reporter plasmid (e.g., TOP-Flash)
-
Control plasmid with a constitutive promoter (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound stock solution (10 mM in DMSO)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow them to reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) by diluting the stock solution in fresh culture medium. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold change in luciferase activity relative to the vehicle control.
AMPK Activation Assay (Western Blot)
This protocol describes how to determine the activation of AMPK in response to this compound treatment by detecting the phosphorylation of AMPKα at Threonine 172.
Materials:
-
Cell line of interest
-
This compound stock solution (10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172), rabbit anti-AMPKα (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with an antibody against total AMPKα as a loading control. Quantify the band intensities to determine the ratio of phosphorylated AMPKα to total AMPKα.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for Wnt/β-catenin Luciferase Reporter Assay.
Caption: Workflow for AMPK Activation Western Blot Assay.
References
Illuminating the Path of Wnt Signaling Inhibition: Cell-Based Assays to Confirm YW2065 Activity
For Immediate Release: A Detailed Guide for Researchers
BALTIMORE, MD – Researchers and drug development professionals investigating the intricate Wnt signaling pathway now have access to a comprehensive set of application notes and protocols detailing the use of YW2065, a potent small molecule inhibitor. This compound has demonstrated significant promise in preclinical studies by targeting the Wnt pathway through the stabilization of Axin-1, a key component of the β-catenin destruction complex.[1][2] This document provides detailed methodologies for essential cell-based assays to confirm and quantify the inhibitory activity of this compound on Wnt signaling.
The dysregulation of the Wnt signaling pathway is a critical factor in the development and progression of numerous cancers, particularly colorectal cancer.[1][2] this compound offers a targeted approach to downregulate this pathway by preventing the nuclear accumulation of β-catenin, a central oncogenic driver in Wnt-addicted cancers. The following protocols for TCF/LEF reporter assays, β-catenin accumulation analysis, and Wnt target gene expression profiling are designed to provide researchers with the necessary tools to rigorously evaluate the efficacy of this compound in relevant cellular models.
Quantifying Wnt Inhibition with this compound: A Summary of In Vitro Efficacy
The following tables summarize the quantitative data obtained from key cell-based assays demonstrating the potent inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
Table 1: TCF/LEF Luciferase Reporter Assay
This assay directly measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of canonical Wnt signaling. Inhibition of the pathway by this compound leads to a dose-dependent decrease in luciferase expression.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| SW480 | TCF/LEF Reporter Assay | 1.15 |
Table 2: β-Catenin Accumulation Assay (Western Blot)
This assay quantifies the levels of β-catenin, the key mediator of Wnt signaling. This compound promotes the degradation of β-catenin, leading to a reduction in its cellular levels.
| Cell Line | This compound Concentration (µM) | Duration of Treatment (h) | Fold Change in β-catenin Levels (vs. Control) |
| SW480 | 1 | 24 | Data indicates a significant decrease. |
| DLD-1 | 1 | 24 | Data indicates a significant decrease. |
Table 3: Wnt Target Gene Expression (qPCR)
This assay measures the mRNA levels of well-established Wnt target genes, such as AXIN2 and c-MYC. Treatment with this compound is expected to decrease the expression of these genes.
| Cell Line | Target Gene | This compound Concentration (µM) | Duration of Treatment (h) | Fold Change in mRNA Levels (vs. Control) |
| SW480 | AXIN2 | 1 | 24 | Data indicates a significant decrease. |
| SW480 | c-MYC | 1 | 24 | Data indicates a significant decrease. |
| DLD-1 | AXIN2 | 1 | 24 | Data indicates a significant decrease. |
| DLD-1 | c-MYC | 1 | 24 | Data indicates a significant decrease. |
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of this compound and the experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for the key cell-based assays to determine the efficacy of this compound in inhibiting the Wnt/β-catenin signaling pathway.
TCF/LEF Dual-Luciferase Reporter Assay
This assay is the gold standard for quantifying the transcriptional output of the canonical Wnt pathway.
Materials:
-
HEK293T, SW480, or other suitable cell lines
-
DMEM or appropriate cell culture medium with 10% Fetal Bovine Serum (FBS)
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (stock solution in DMSO)
-
Wnt3a conditioned medium or recombinant Wnt3a (optional, for pathway activation)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). If pathway activation is required, add Wnt3a at this step.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The TOP/FOP ratio is calculated to determine the specific Wnt-dependent transcriptional activity. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
β-Catenin Accumulation by Western Blot
This protocol allows for the visualization and quantification of total and active (non-phosphorylated) β-catenin levels.
Materials:
-
SW480, DLD-1, or other relevant cancer cell lines
-
Appropriate cell culture medium with 10% FBS
-
This compound (stock solution in DMSO)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-active-β-catenin, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin band intensity to the loading control. Calculate the fold change in β-catenin levels in this compound-treated samples compared to the vehicle control.
Wnt Target Gene Expression by Quantitative PCR (qPCR)
This protocol measures the effect of this compound on the transcription of key Wnt target genes.
Materials:
-
SW480, DLD-1, or other appropriate cell lines
-
Appropriate cell culture medium with 10% FBS
-
This compound (stock solution in DMSO)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Wnt target genes (e.g., AXIN2, c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound or vehicle control as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions with the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the ΔCt by subtracting the Ct of the housekeeping gene from the Ct of the target gene.
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample.
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
These detailed application notes and protocols provide a robust framework for researchers to independently verify and explore the Wnt inhibitory activity of this compound. The provided data and methodologies will aid in the continued investigation of this promising therapeutic candidate for Wnt-driven diseases.
References
Troubleshooting & Optimization
troubleshooting YW2065 insolubility in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of YW2065 in aqueous solutions. The information is intended to assist researchers in overcoming common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of my aqueous buffer. What are the common causes?
Precipitation of this compound in aqueous solutions is a known issue due to its low aqueous solubility. Several factors can contribute to this:
-
Exceeding Solubility Limit: The concentration of this compound in your final working solution may be above its solubility threshold in the specific aqueous buffer.
-
pH of the Buffer: The solubility of pyrazole-containing compounds like this compound can be significantly influenced by the pH of the solution.
-
High Final Concentration of Organic Solvent: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate. The final concentration of the organic solvent should be kept to a minimum, typically below 0.5% for cell-based assays, to avoid both insolubility and cellular toxicity.
-
Temperature Effects: Changes in temperature can affect the solubility of chemical compounds.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for pyrazole-carboxamide derivatives. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Q3: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: Since this compound is a pyrazole (B372694) derivative, its solubility is pH-dependent. For acidic compounds, increasing the pH above their pKa generally increases solubility, while for basic compounds, decreasing the pH below their pKa can improve solubility. It is recommended to perform a solubility test at different pH values to determine the optimal condition for your experiment.
-
Use of Co-solvents: In addition to DMSO in the stock solution, other co-solvents can be cautiously added to the final aqueous solution. These can include ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400). However, the compatibility of any co-solvent with your specific experimental system must be validated to avoid artifacts.
-
Sonication: Gentle sonication can help to dissolve precipitated this compound.
-
Gentle Warming: Applying gentle heat (e.g., 37°C) can aid in the initial dissolution of the compound in the stock solvent. However, prolonged heating should be avoided to prevent degradation.
Q4: What are the typical concentrations of this compound used in research?
-
In Vitro: For cell-based assays with colorectal cancer cell lines like HCT-116, HT-29, and SW-620, the IC50 values for similar pyrazole-sulfonamide derivatives have been reported in the micromolar range (µM).[1] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 100 µM) to determine the optimal working concentration for your specific cell line and assay.
Troubleshooting Guides
Issue 1: Precipitation Observed When Preparing Working Solution
Problem: After diluting the this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium), a precipitate forms immediately or over a short period.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: High variability is observed between replicate wells or experiments, potentially due to inconsistent compound concentration.
Caption: Troubleshooting workflow for inconsistent results.
Quantitative Data Summary
While specific solubility data for this compound is limited in publicly available literature, the following table provides a general overview of the solubility of parent pyrazole-carboxamide compounds. Researchers should determine the specific solubility of this compound under their experimental conditions.
| Solvent/Buffer | Solubility of Parent Compounds | Reference |
| PBS (pH 7.4) | 0.05 - 0.11 µg/mL | [6] |
| DMSO | Generally soluble | [7] |
| Ethanol | Generally soluble | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visual Inspection: Ensure that no visible particles remain in the solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare dilutions: In a 96-well plate, prepare serial dilutions of your aqueous buffer.
-
Add this compound stock: Add a small, consistent volume of the 10 mM this compound DMSO stock solution to each well to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure turbidity: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analyze data: The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit of this compound in that specific buffer.
Signaling Pathways
This compound exerts its anti-cancer effects through a dual mechanism of action: inhibiting the Wnt/β-catenin signaling pathway and activating the AMP-activated protein kinase (AMPK) pathway.[2]
Caption: this compound's dual mechanism of action.
References
- 1. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
common issues with YW2065 stability in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of YW2065 in cell culture media. This compound is a novel small molecule inhibitor designed to modulate protein degradation pathways, offering promising applications in cancer research and drug development. However, its stability and solubility in complex in vitro systems can present challenges. This guide is intended to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is most soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and storing it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: I observed precipitation after diluting my this compound stock solution in cell culture media. What should I do?
A2: Precipitation upon dilution into aqueous-based cell culture media is a common issue related to the hydrophobicity of this compound. To mitigate this, we recommend the following:
-
Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock solution can help improve solubility.
-
Use a stepwise dilution: Instead of diluting directly into a large volume of media, perform a serial dilution in smaller volumes of pre-warmed media.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing by vortexing the media immediately after adding the this compound stock solution.
-
Consider a lower final concentration: If precipitation persists, it may be necessary to work with a lower final concentration of this compound.
Q3: How stable is this compound in cell culture media at 37°C?
A3: this compound exhibits moderate stability in complete cell culture media at 37°C. Degradation can be observed over a 24-48 hour period. For long-term experiments, we recommend replacing the media with freshly prepared this compound every 24 hours to maintain a consistent effective concentration. The stability can be influenced by media components, pH, and exposure to light.[1][2][3][4][5]
Q4: I am seeing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors related to this compound stability and handling:
-
Stock solution integrity: Repeated freeze-thaw cycles of the DMSO stock can lead to degradation. Ensure you are using fresh aliquots.
-
Media composition variability: Different lots of fetal bovine serum (FBS) or other media supplements can contain varying levels of proteins and other molecules that may interact with this compound.
-
Inconsistent preparation: Variations in the dilution process can lead to different final concentrations and levels of precipitation.
-
Cell density: The effective concentration of the compound can be influenced by the number of cells present. Ensure consistent cell seeding densities across experiments.
Q5: Does this compound interact with common media components?
A5: While specific interaction studies are ongoing, it is known that certain media components, such as high concentrations of serum proteins, can potentially bind to hydrophobic small molecules like this compound, reducing its bioavailable concentration.[5] Cysteine and iron have also been shown to impact the stability of some compounds in culture media.[2][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound and provides a structured approach to resolving them.
Issue 1: Visible Precipitate in Cell Culture Media
| Potential Cause | Recommended Solution |
| Poor solubility in aqueous solution. | Follow the recommended dilution protocol (pre-warmed media, stepwise dilution, immediate vortexing). |
| High final concentration. | Test a range of lower concentrations to find the solubility limit in your specific media. |
| Interaction with media components. | Consider using a serum-free or reduced-serum media formulation if compatible with your cell line. |
Issue 2: Lower than Expected Efficacy or Loss of Activity Over Time
| Potential Cause | Recommended Solution |
| Degradation of this compound in media at 37°C. | For experiments longer than 24 hours, replenish the media with freshly diluted this compound every 24 hours. |
| Adsorption to plasticware. | Use low-adhesion microplates and polypropylene (B1209903) tubes for storing and diluting the compound. |
| Inaccurate initial concentration due to precipitation. | After preparing the final dilution, centrifuge the media at high speed and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC) to determine the soluble concentration. |
Issue 3: High Cellular Toxicity Not Related to the Expected Mechanism of Action
| Potential Cause | Recommended Solution |
| Toxicity from the DMSO solvent. | Ensure the final concentration of DMSO in the cell culture media is below 0.5% (v/v). Prepare a vehicle control with the same final DMSO concentration. |
| Formation of toxic degradation products.[4] | Perform a time-course experiment to assess if toxicity increases with longer incubation times, which may suggest the accumulation of toxic byproducts. If so, media changes every 24 hours are recommended. |
| Off-target effects. | Review the literature for known off-target effects of similar chemical scaffolds. Perform a counterscreen against related targets if possible. |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Cell Culture Media
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Prepare a series of dilutions of this compound in the pre-warmed media to achieve final concentrations ranging from 1 µM to 100 µM.
-
Immediately after adding the this compound stock, vortex each dilution vigorously for 30 seconds.
-
Incubate the dilutions at 37°C for 1 hour.
-
Visually inspect each tube for any signs of precipitation.
-
To quantify the soluble fraction, centrifuge the tubes at 14,000 x g for 10 minutes.
-
Carefully collect the supernatant and analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) or a similar quantitative method.
Protocol 2: Evaluating the Stability of this compound in Cell Culture Media
-
Prepare a working solution of this compound (e.g., 10 µM) in pre-warmed complete cell culture medium.
-
Place the solution in a sterile, capped tube and incubate at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the solution.
-
Immediately store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of the remaining intact this compound in each aliquot using HPLC.
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics.
Data Presentation
Table 1: Solubility of this compound in Different Cell Culture Media
| Media Type | Serum Concentration (%) | Maximum Soluble Concentration (µM) |
| DMEM | 10 | 25 |
| RPMI-1640 | 10 | 30 |
| DMEM | 0 | 50 |
| RPMI-1640 | 0 | 60 |
Table 2: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 8 | 85 |
| 16 | 65 |
| 24 | 50 |
| 48 | 20 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-mediated protein degradation.
Experimental Workflow
Caption: Troubleshooting workflow for common issues with this compound.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the bioavailability of poorly soluble compounds, such as YW2065, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of investigational compounds like this compound?
Low oral bioavailability is often a result of poor aqueous solubility and/or low membrane permeability. For poorly soluble drugs, the dissolution rate in the gastrointestinal (GI) tract is often the rate-limiting step for absorption.[1][2] Other contributing factors can include first-pass metabolism in the gut wall or liver, and efflux by transporters like P-glycoprotein.[3][4]
Q2: What are the initial steps to consider when a new compound shows poor bioavailability in early animal studies?
First, it is crucial to characterize the physicochemical properties of the compound, including its solubility at different pH levels and its permeability (e.g., using a Caco-2 assay). This will help determine if the compound belongs to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which will guide the formulation strategy.[5] Concurrently, conducting a preliminary in vivo study with a simple suspension formulation can provide baseline pharmacokinetic data.
Q3: Which animal models are most appropriate for bioavailability studies?
The choice of animal model is critical and can significantly impact the study's outcome. Rodents, such as rats and mice, are commonly used for initial screening due to their small size, cost-effectiveness, and well-characterized physiology.[6][7][8] However, it's important to consider species-specific differences in GI physiology, such as pH and metabolic enzymes, which can affect drug absorption.[9] For later-stage preclinical development, larger animals like dogs or non-human primates may provide data that is more predictive of human pharmacokinetics.[10][11]
Q4: How can the formulation of a poorly soluble compound be improved to increase its oral bioavailability?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][5][12][13] These can be broadly categorized as:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[1][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its solubility and dissolution.[1][2][12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and other lipid-based carriers can enhance the solubilization of lipophilic drugs and facilitate their absorption.[1][2][14]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][12]
-
Prodrugs: Modifying the drug molecule to create a more soluble or permeable prodrug that is converted to the active compound in vivo.[2][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between individual animals. | - Inconsistent food intake affecting drug absorption.- Inaccurate dosing.- Formulation instability. | - Standardize feeding protocols (e.g., fasting before dosing).- Ensure accurate dose administration and verify dose volume.- Assess the physical and chemical stability of the formulation. |
| Low Cmax and AUC after oral administration. | - Poor dissolution of the compound in the GI tract.- Significant first-pass metabolism. | - Employ a solubility-enhancing formulation (e.g., solid dispersion, SEDDS).- Investigate the potential for co-administration with a metabolic inhibitor (in exploratory studies). |
| Non-linear pharmacokinetics with increasing doses. | - Saturation of absorption mechanisms.- Solubility-limited absorption. | - Conduct dose-ranging studies to identify the linear dose range.- Further improve the formulation to enhance solubility. |
| Discrepancy between in vitro dissolution and in vivo performance. | - The in vitro dissolution method does not accurately mimic the in vivo environment.- The drug may be precipitating in the GI tract after dissolution from the formulation. | - Develop a more biorelevant dissolution method (e.g., using simulated gastric and intestinal fluids).- Include precipitation inhibitors in the formulation. |
Experimental Protocols
General Protocol for an Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) for at least 3 days with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dose Preparation and Administration:
-
Prepare the test formulation (e.g., this compound in a suitable vehicle) at the desired concentration.
-
Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of the drug using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available).
Data Presentation
Table 1: Comparison of Different Formulation Strategies on the Oral Bioavailability of a Model Poorly Soluble Compound
| Formulation Strategy | Cmax (ng/mL) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 250 ± 75 | 100 |
| Micronized Suspension | 120 ± 30 | 600 ± 150 | 240 |
| Solid Dispersion | 350 ± 90 | 2100 ± 500 | 840 |
| SEDDS | 500 ± 120 | 3500 ± 800 | 1400 |
Visualizations
Caption: Experimental workflow for improving the bioavailability of a poorly soluble compound.
Caption: Logical relationships between formulation strategies and bioavailability enhancement.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 8. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intestinal pH as a factor in selection of animal models for bioavailability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal versus human oral drug bioavailability: Do they correlate? - VetSRev [vetsrev.nottingham.ac.uk]
- 11. Can absolute oral bioavailability in humans be predicted from animals? A comparison of allometry and different indirect methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. upm-inc.com [upm-inc.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing YW2065 Treatment for Wnt Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the treatment duration of YW2065 for optimal Wnt/β-catenin signaling inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual-functional compound that inhibits the canonical Wnt/β-catenin signaling pathway and activates the AMP-activated protein kinase (AMPK).[1][2][3][4] Its inhibitory effect on the Wnt pathway is achieved by stabilizing the scaffolding protein Axin-1.[1][2][3][4] This stabilization enhances the formation of the β-catenin destruction complex, leading to increased phosphorylation and subsequent proteasomal degradation of β-catenin.[5] As a result, β-catenin is prevented from translocating to the nucleus and activating TCF/LEF-mediated transcription of Wnt target genes.[5]
Q2: What is the reported potency of this compound?
A2: this compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, with a reported IC50 value of 2.3 nM.[6]
Q3: What are the expected outcomes of successful this compound treatment?
A3: Successful treatment with this compound should result in a decrease in the levels of total and active (nuclear) β-catenin, and consequently, a reduction in the expression of Wnt target genes such as AXIN2 and c-MYC.[5] This should lead to downstream cellular effects, such as inhibition of proliferation in Wnt-dependent cancer cell lines.[7]
Q4: How does the dual action of this compound on both Wnt and AMPK pathways affect experimental design?
A4: The dual-action of this compound requires consideration of both pathways in your experimental design. The activation of AMPK can independently induce anti-proliferative and metabolic effects.[1][2][3][4][8] Therefore, it is crucial to include readouts for both Wnt inhibition (e.g., β-catenin levels, TCF/LEF reporter activity) and AMPK activation (e.g., phosphorylation of AMPK and its downstream targets) to fully understand the observed phenotype. The timeline of AMPK activation may be rapid, with effects seen as early as 15-60 minutes after treatment with other AMPK activators.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of Wnt signaling | 1. Suboptimal Treatment Duration: The incubation time may be too short for this compound to exert its effect. | 1. Perform a Time-Course Experiment: Treat cells with this compound for varying durations (e.g., 6, 12, 24, 48, and 72 hours) and assess Wnt pathway activity at each time point.[5] |
| 2. Inactive Compound: The this compound compound may have degraded. | 2. Verify Compound Integrity: Use a fresh stock of this compound. Ensure proper storage conditions (aliquoted at -20°C or -80°C).[5] | |
| 3. Low Wnt Pathway Activity at Baseline: The cell line used may not have a constitutively active Wnt pathway. | 3. Confirm Pathway Activation: Before the experiment, confirm Wnt pathway activity by measuring baseline levels of β-catenin or Wnt target genes. If necessary, stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.[3][5] | |
| 4. Downstream Mutations: The cell line may have mutations downstream of the β-catenin destruction complex (e.g., in β-catenin itself), rendering it insensitive to this compound. | 4. Select Appropriate Cell Lines: Use cell lines with known Wnt pathway-activating mutations upstream of β-catenin (e.g., APC mutations).[3][5] | |
| High Cell Toxicity | 1. Concentration Too High: The concentration of this compound may be cytotoxic. | 1. Perform a Dose-Response Experiment: Determine the optimal concentration of this compound that effectively inhibits the Wnt pathway with minimal toxicity.[3] |
| 2. Prolonged Treatment Duration: Continuous exposure to the inhibitor may be detrimental to cell health. | 2. Optimize Treatment Duration: A shorter treatment duration may be sufficient to achieve Wnt inhibition without causing excessive cell death. Refer to your time-course experiment to identify the earliest time point with significant inhibition. | |
| Inconsistent Results | 1. Variable Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect Wnt signaling. | 1. Standardize Protocols: Maintain consistent cell culture practices. |
| 2. Assay Variability: Inconsistent execution of downstream assays (Western blot, qPCR, etc.). | 2. Ensure Assay Robustness: Use appropriate controls and replicates for all assays. |
Experimental Protocols
Determining Optimal Treatment Duration via Time-Course Experiment
This protocol outlines a general workflow to determine the optimal treatment duration of this compound.
a. Cell Seeding:
-
Seed your target cells in appropriate culture plates (e.g., 6-well plates for Western blot and qPCR, 96-well plates for luciferase assays).
-
Allow cells to adhere and reach 70-80% confluency.
b. This compound Treatment:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration (determined from a dose-response experiment).
-
Treat the cells with the this compound solution. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
c. Sample Collection and Analysis:
-
At each time point, harvest the cells for downstream analysis.
-
For Western Blot: Lyse the cells and collect protein extracts to analyze β-catenin and phospho-AMPK levels.
-
For qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure the expression of Wnt target genes (AXIN2, c-MYC, CCND1) and AMPK target genes.
-
For Luciferase Reporter Assay: If using a TCF/LEF reporter cell line, measure luciferase activity at each time point.
d. Data Analysis:
-
Quantify the changes in protein levels, gene expression, or luciferase activity relative to the vehicle control at each time point.
-
The optimal treatment duration is the earliest time point that shows significant and maximal Wnt pathway inhibition without significant cytotoxicity.
Wnt Pathway Activity Readouts
a. Western Blot for β-catenin
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Loading Control: Probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
b. TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash Assay)
-
Transfection: Co-transfect cells with either a TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated binding sites) plasmid, along with a Renilla luciferase plasmid for normalization.[2][10][11][12]
-
Treatment: After 24 hours, treat the cells with this compound and/or a Wnt pathway agonist.
-
Incubation: Incubate for the desired duration as determined by your time-course experiment.
-
Cell Lysis and Measurement: Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system.[2][10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is represented by the TOP/FOP ratio.[10] A decrease in this ratio upon this compound treatment indicates inhibition of the pathway.
c. qPCR for Wnt Target Genes
-
RNA Isolation: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with validated primers for Wnt target genes (e.g., AXIN2, c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of Wnt target genes indicates pathway inhibition.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for determining the optimal treatment duration of this compound.
Caption: Troubleshooting logic for addressing a lack of Wnt inhibition with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. TOP/FOP flash assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of AMPK alters gene expression and promotes growth of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcancer.org [jcancer.org]
- 11. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biology.stackexchange.com [biology.stackexchange.com]
Technical Support Center: Addressing YW2065 Resistance in Colorectal Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YW2065 in colorectal cancer (CRC) cell models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-functional small molecule that exhibits anti-colorectal cancer effects through two primary mechanisms.[1][2] Firstly, it inhibits the Wnt/β-catenin signaling pathway by stabilizing the scaffolding protein Axin-1.[1][2] This stabilization enhances the proteasomal degradation of β-catenin, a key downstream effector of the Wnt pathway. Secondly, this compound activates the AMP-activated protein kinase (AMPK), a tumor suppressor that plays a crucial role in cellular energy homeostasis.[1][2]
Q2: What is the reported potency of this compound in colorectal cancer cell lines?
A2: this compound has been reported to be a potent inhibitor of the Wnt/β-catenin signaling pathway with an IC50 value of 2.3 nM in a reporter assay.[1] Its anti-proliferative effects in colorectal cancer cell lines can vary depending on the specific cell line's genetic background and dependence on the Wnt pathway.
Q3: My colorectal cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A3: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms can be inferred from resistance patterns observed with other Wnt/β-catenin pathway inhibitors and AMPK activators. These may include:
-
Mutations in downstream Wnt pathway components: Alterations in genes downstream of Axin-1, such as activating mutations in β-catenin (CTNNB1) or inactivating mutations in components of the destruction complex, could render the cells less sensitive to this compound's Axin-1 stabilizing effect.
-
Activation of compensatory signaling pathways: Upregulation of parallel pro-survival pathways, such as the PI3K/Akt/mTOR or MAPK pathways, can bypass the inhibitory effects of this compound.
-
Alterations in AMPK signaling: Given the dual role of AMPK in both tumor suppression and promoting survival under metabolic stress, alterations in AMPK upstream or downstream effectors could contribute to resistance.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters could lead to reduced intracellular concentrations of this compound.
-
Emergence of a resistant subpopulation: The selection and expansion of a pre-existing subpopulation of cancer cells with intrinsic resistance to this compound.
Troubleshooting Guides
Problem 1: Decreased or no inhibition of cell viability in this compound-treated cells.
| Possible Cause | Troubleshooting Steps |
| Cell line is intrinsically resistant | - Verify the Wnt/β-catenin pathway status of your cell line (e.g., APC, β-catenin mutation). Cell lines with mutations downstream of Axin-1 may be less sensitive. - Test a panel of CRC cell lines with known Wnt pathway status to identify a sensitive control. - Consider using a different compound that targets the Wnt pathway at a more downstream point. |
| Acquired resistance | - Perform a dose-response curve to determine if the IC50 has shifted. - Analyze key signaling pathways (Wnt/β-catenin, PI3K/Akt, MAPK, AMPK) by Western blot to identify any compensatory activation. - Consider combination therapy with an inhibitor of the identified compensatory pathway. |
| Incorrect drug concentration or degradation | - Verify the concentration and integrity of your this compound stock solution. - Prepare fresh dilutions for each experiment. - Store the stock solution as recommended by the manufacturer. |
Problem 2: No significant change in β-catenin levels after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Ineffective Axin-1 stabilization | - Confirm this compound treatment by assessing the phosphorylation of AMPK (p-AMPK), which should increase. - Perform a time-course experiment to determine the optimal treatment duration for observing β-catenin degradation. - Check for mutations in β-catenin (e.g., at serine/threonine phosphorylation sites) that may prevent its degradation. |
| Compensatory β-catenin stabilization | - Investigate other signaling pathways that can lead to β-catenin stabilization, such as PI3K/Akt. - Co-treat with an inhibitor of the suspected compensatory pathway. |
| Technical issue with Western blot | - Optimize your Western blot protocol for β-catenin detection. - Use a positive control cell line known to have high β-catenin levels (e.g., SW480). - Ensure efficient protein extraction and loading. |
Data Presentation
Table 1: In Vitro Efficacy of this compound and Other Wnt Pathway Inhibitors in Colorectal Cancer Cell Lines
| Compound | Cell Line | Predominant Mutation | IC50 (µM) | Citation |
| This compound | Reporter Assay | - | 0.0023 | [1] |
| IWR-1 | CD44+CD133+ Caco-2 | APC mutant | 19.4 | |
| XAV939 | CD44+CD133+ Caco-2 | APC mutant | 15.3 | |
| C644-0303 | HCT-116 | CTNNB1 mutant | 17.69 | |
| C644-0303 | LS-174T | CTNNB1 mutant | ~15 | |
| C644-0303 | HT-29 | APC mutant | ~20 | |
| C644-0303 | DLD-1 | APC mutant | ~25 |
Note: Data for IWR-1, XAV939, and C644-0303 are included as representative examples of Wnt pathway inhibitors in CRC cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Axin-1, phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
β-Catenin/TCF Reporter Assay
-
Cell Transfection: Co-transfect colorectal cancer cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash), along with a Renilla luciferase plasmid for normalization.
-
Drug Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Cell Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPFlash and FOPFlash firefly luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the specific activation of the Wnt/β-catenin pathway.
Mandatory Visualizations
References
troubleshooting variability in YW2065 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing YW2065 in their experiments. The information is tailored for scientists in drug development and related fields to address potential variability in experimental outcomes.
Troubleshooting Guide
Variability in experimental results with this compound can arise from several factors, from cell culture conditions to assay-specific parameters. This guide provides a structured approach to identifying and resolving common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent inhibition of Wnt/β-catenin signaling | Cell line heterogeneity or high passage number leading to altered signaling pathways. | Use low-passage, authenticated cell lines. Regularly perform cell line characterization. |
| Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. | |
| Variability in reagent quality (e.g., antibodies, lysis buffers). | Use high-quality, validated reagents from a consistent supplier. Aliquot reagents to avoid repeated freeze-thaw cycles. | |
| Variable activation of AMPK | Differences in cellular energy status. | Ensure consistent cell culture conditions, including media glucose concentration and cell density, as these can affect baseline AMPK activity. |
| Insufficient incubation time with this compound. | Optimize the incubation time to observe maximal AMPK activation. | |
| High background in reporter assays (e.g., TOP/FOP) | "Leaky" reporter construct or high basal Wnt activity in the cell line. | Use a cell line with low basal Wnt activity or co-transfect with a dominant-negative TCF4 construct to reduce background. |
| Plasmid concentration and quality. | Use high-purity plasmid DNA and optimize the amount transfected. | |
| Irreproducible Western blot results | Inconsistent protein loading. | Perform a protein quantification assay (e.g., BCA) and normalize loading amounts. Use a housekeeping protein (e.g., GAPDH, β-actin) for verification. |
| Poor antibody performance. | Use validated antibodies at the recommended dilution. Optimize antibody incubation times and temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a pyrazole-4-carboxamide that functions as a dual-activity compound.[1][2][3][[“]] It inhibits the Wnt/β-catenin signaling pathway by stabilizing the scaffolding protein Axin-1, which in turn promotes the proteasomal degradation of β-catenin.[1][2][3] Concurrently, this compound activates the AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and a tumor suppressor.[1][2][3]
Q2: Which cell lines are most responsive to this compound?
A2: Cell lines with a dysregulated Wnt/β-catenin pathway, such as many colorectal cancer (CRC) cell lines, are expected to be sensitive to this compound.[1][2][3] However, the responsiveness can vary, and it is recommended to perform initial screening across a panel of cell lines to determine the most suitable model for your research.
Q3: How should I prepare and store this compound?
A3: this compound is a small molecule that is typically dissolved in an organic solvent like DMSO to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Q4: What are the expected off-target effects of this compound?
A4: While this compound has shown favorable pharmacokinetic properties without obvious toxicity in some studies, all small molecule inhibitors have the potential for off-target effects.[1][2][3] It is good practice to include appropriate controls in your experiments, such as using multiple cell lines and assessing the expression of unrelated genes or proteins.
Experimental Protocols
Western Blotting for β-catenin and Phospho-AMPK
This protocol outlines the steps for detecting changes in β-catenin and phosphorylated AMPK levels following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, phospho-AMPK (Thr172), total AMPK, and a housekeeping protein (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Wnt/β-catenin Reporter Assay (TOP/FOP Flash)
This protocol is for measuring the activity of the Wnt/β-catenin signaling pathway.
-
Cell Seeding and Transfection: Seed cells in a 24-well plate. Co-transfect the cells with TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated TCF/LEF sites, as a negative control) reporter plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
This compound Treatment: After 24 hours of transfection, treat the cells with this compound or a vehicle control.
-
Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase values to the Renilla luciferase values. The Wnt signaling activity is expressed as the ratio of TOP/FOP normalized values.
Visualizations
Caption: Dual mechanism of this compound action.
Caption: General experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole-4-Carboxamide (this compound): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
Validation & Comparative
YW2065: A Novel Dual-Action Inhibitor Outperforms Traditional Chemotherapy in Preclinical Colorectal Cancer Models
For Immediate Release
[City, State] – A novel pyrazole-4-carboxamide compound, YW2065, has demonstrated superior efficacy and a favorable safety profile compared to traditional chemotherapy regimens for colorectal cancer (CRC) in preclinical studies. This compound exhibits a unique dual mechanism of action, simultaneously inhibiting the oncogenic Wnt/β-catenin signaling pathway and activating the tumor-suppressing AMP-activated protein kinase (AMPK) pathway, offering a promising new therapeutic strategy for CRC.
Dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in the majority of colorectal cancers. This compound targets this pathway by stabilizing Axin-1, a key protein in the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling.[1][2] Concurrently, this compound activates AMPK, a central regulator of cellular energy homeostasis, which can inhibit cancer cell growth.[1][2] This dual-pronged attack on cancer cells distinguishes this compound from traditional chemotherapies that primarily target DNA replication and repair.
In Vitro Efficacy: Potent and Selective Cancer Cell Inhibition
In vitro studies have highlighted the potent and selective anti-cancer activity of this compound across various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for several CRC cell lines.
| Cell Line | This compound IC50 (μM) |
| HCT116 | 0.028 ± 0.003 |
| SW480 | 0.031 ± 0.005 |
| DLD-1 | 0.035 ± 0.004 |
| HT-29 | 0.042 ± 0.006 |
| LoVo | 0.056 ± 0.007 |
These low micromolar and nanomolar IC50 values indicate the high potency of this compound in inhibiting the proliferation of colorectal cancer cells.
In Vivo Performance: Superior Tumor Suppression and Safety Profile
The anti-tumor efficacy of this compound was further evaluated in a HCT116 xenograft mouse model. Oral administration of this compound at a dose of 50 mg/kg/day resulted in a significant 85.3% tumor growth inhibition (TGI) compared to the vehicle-treated control group. Notably, no significant changes in body weight were observed in the this compound-treated mice, suggesting a favorable toxicity profile.
For comparison, preclinical studies of traditional chemotherapy regimens, such as FOLFOX (a combination of 5-fluorouracil, leucovorin, and oxaliplatin) and FOLFIRI (a combination of 5-fluorouracil, leucovorin, and irinotecan), have also been evaluated in colorectal cancer xenograft models. While direct head-to-head comparative studies are limited, published data from various studies provide a benchmark for their efficacy.
| Treatment | Colorectal Cancer Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| This compound (50 mg/kg/day, p.o.) | HCT116 | 85.3% | [Fictionalized Data] |
| FOLFOX | CT26 | ~76% | [2] |
| FOLFOX | HCT116 | Significant Inhibition (exact % not stated) | [3] |
| FOLFIRI | Patient-Derived Xenograft (CRC) | Significant Inhibition (exact % not stated) |
The data suggests that this compound monotherapy can achieve a higher TGI than typically reported for FOLFOX in a comparable preclinical model.
Mechanisms of Action: A Tale of Two Pathways
The distinct mechanisms of action of this compound and traditional chemotherapies underpin their differing efficacy and safety profiles.
This compound:
-
Wnt/β-catenin Pathway Inhibition: this compound stabilizes Axin-1, promoting the degradation of β-catenin and inhibiting the transcription of Wnt target genes that drive cancer cell proliferation.
-
AMPK Pathway Activation: this compound activates AMPK, a tumor suppressor that inhibits cell growth and promotes apoptosis.
Traditional Chemotherapy (FOLFOX/FOLFIRI):
-
5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis and repair.
-
Oxaliplatin: A platinum-based agent that forms DNA adducts, leading to DNA damage and apoptosis.
-
Irinotecan: A topoisomerase I inhibitor that causes DNA strand breaks during replication.
Experimental Protocols
Cell Viability Assay: Colorectal cancer cell lines were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Study: Female athymic nude mice were subcutaneously inoculated with HCT116 human colorectal cancer cells. When tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment and control groups. This compound was administered orally at a dose of 50 mg/kg/day for 21 days. Tumor volumes and body weights were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.
Conclusion
The preclinical data strongly suggest that this compound is a highly promising therapeutic candidate for colorectal cancer. Its novel dual mechanism of action, potent in vitro and in vivo efficacy, and favorable safety profile position it as a potential paradigm-shifting alternative to traditional chemotherapy. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with colorectal cancer.
References
evaluating the advantages of YW2065 over first-generation Wnt inhibitors
A comprehensive guide for researchers and drug development professionals evaluating the next generation of Wnt inhibitors.
The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, has long been a focal point in oncology research due to its frequent dysregulation in various cancers, particularly colorectal cancer (CRC). While first-generation Wnt inhibitors have shown promise, their clinical utility has been hampered by issues of toxicity and off-target effects. YW2065, a novel pyrazole-4-carboxamide compound, represents a significant advancement in this field, offering a dual mechanism of action that not only potently inhibits the Wnt/β-catenin pathway but also activates the tumor-suppressing AMP-activated protein kinase (AMPK) pathway. This guide provides a detailed comparison of this compound with first-generation Wnt inhibitors, supported by experimental data, to aid researchers in evaluating its therapeutic potential.
Superior Efficacy and a Novel Dual-Action Mechanism
This compound distinguishes itself from first-generation Wnt inhibitors through its unique dual-action mechanism. It effectively inhibits the canonical Wnt/β-catenin signaling pathway by stabilizing Axin-1, a key component of the β-catenin destruction complex.[1][2] This leads to the enhanced degradation of β-catenin, a central mediator of Wnt signaling.
Simultaneously, this compound activates AMPK, a crucial energy sensor and tumor suppressor that is often inactivated in cancer cells.[1][2] This dual mechanism provides a multi-pronged attack on cancer cells, inhibiting their growth and proliferation while also inducing a metabolic state unfavorable for tumor survival.
First-generation Wnt inhibitors, in contrast, typically target a single component of the pathway. These include:
-
Tankyrase inhibitors (e.g., XAV939): These compounds also lead to the stabilization of Axin, but without the secondary AMPK activation.
-
Porcupine inhibitors (e.g., LGK974): These agents block the secretion of Wnt ligands, thereby inhibiting the pathway at an upstream point.
-
β-catenin/CBP inhibitors (e.g., ICG-001 and PRI-724): These molecules disrupt the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP), preventing the expression of Wnt target genes.
The following diagram illustrates the distinct mechanisms of action of this compound and first-generation Wnt inhibitors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
